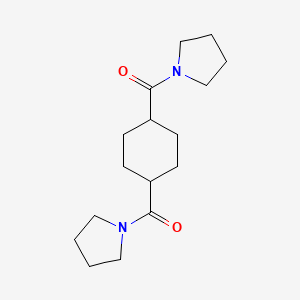
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine, also known as CDIP, is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. CDIP is a symmetrical molecule that consists of two pyrrolidine rings connected by a cyclohexane moiety.
作用機序
The mechanism of action of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and π-π stacking interactions. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been shown to bind to DNA and RNA, as well as proteins such as albumin and lysozyme.
Biochemical and Physiological Effects
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been shown to scavenge free radicals and protect cells from oxidative stress. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
実験室実験の利点と制限
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has several advantages for lab experiments, including its ease of synthesis and high purity. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is also stable under a wide range of conditions and can be stored for long periods without degradation. However, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has some limitations, including its low solubility in water and limited availability in large quantities.
将来の方向性
There are several future directions for the study of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine. One potential direction is the development of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine-based materials for use in organic electronics and other applications. Another potential direction is the investigation of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods for 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine and its derivatives could lead to the discovery of new applications and potential therapeutic agents.
Conclusion
In summary, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine is a molecule that has gained significant attention in scientific research due to its potential applications in various fields. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been studied for its potential as a building block for semiconducting polymers, a chiral ligand for asymmetric reactions, and a drug delivery vehicle. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has several advantages for lab experiments, including its ease of synthesis and high purity, but also has some limitations, including its low solubility in water and limited availability in large quantities. There are several future directions for the study of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine, including the development of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine-based materials and the investigation of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine as a potential therapeutic agent.
合成法
The synthesis of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine involves the reaction between 1,4-cyclohexanedione and two equivalents of pyrrolidine in the presence of a catalyst. The reaction proceeds through a Michael addition mechanism and results in the formation of 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine as a white solid. The purity of the product can be improved through recrystallization or column chromatography.
科学的研究の応用
1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been studied for its potential applications in various fields, including organic electronics, chiral catalysis, and drug discovery. In organic electronics, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been used as a building block for the synthesis of semiconducting polymers. In chiral catalysis, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been used as a chiral ligand for asymmetric reactions. In drug discovery, 1,1'-(1,4-cyclohexanediyldicarbonyl)dipyrrolidine has been investigated for its potential as a drug delivery vehicle.
特性
IUPAC Name |
[4-(pyrrolidine-1-carbonyl)cyclohexyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15(17-9-1-2-10-17)13-5-7-14(8-6-13)16(20)18-11-3-4-12-18/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWORNWTVJLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
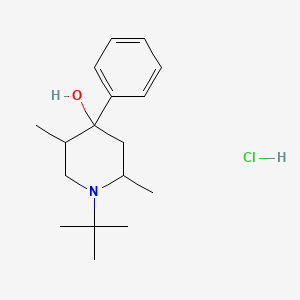
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
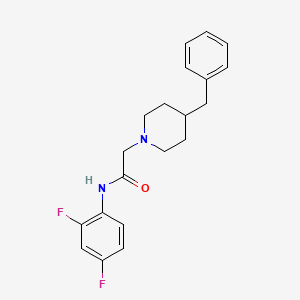
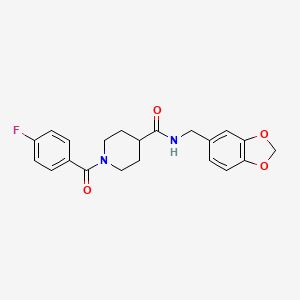
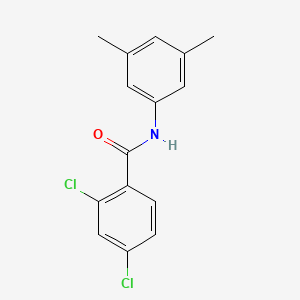
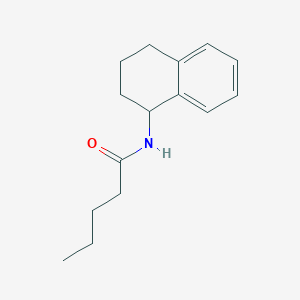
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)
